2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile
Description
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is a nitrile-containing compound featuring a pyridine ring substituted with a bromine atom at the 5-position, an ether-linked phenyl group, and an acetonitrile moiety.
Properties
CAS No. |
2006278-12-0 |
|---|---|
Molecular Formula |
C13H9BrN2O |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H |
InChI Key |
AVAFITYVQFVPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile typically involves the reaction of 5-bromo-3-pyridinol with 2-phenylacetonitrile in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often employed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrile group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is an organic compound with the chemical formula , featuring a brominated pyridine moiety and a phenylacetonitrile structure. It has a molecular weight of approximately 289.13 g/mol and is typically available with a purity of 95% or higher. This compound has garnered attention for its potential applications in medicinal chemistry and agrochemicals.
Applications
- Pharmaceutical Development It can be employed as a building block for synthesizing biologically active compounds.
- Agrochemicals It has potential use as an agricultural chemical.
- Organic Synthesis The reactivity of this compound is attributed to its functional groups. The nitrile group (-C≡N) can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions. The bromine atom can participate in nucleophilic substitution reactions, making it versatile for further derivatization in synthetic chemistry.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 5-Bromo-3-nitropyridine | Contains nitro group; known for antimicrobial activity | |
| Phenylacetonitrile | Basic structure lacking bromination; used in organic synthesis | |
| 4-Bromophenylacetonitrile | Similar acetonitrile structure; potential use in pharmaceuticals |
Mechanism of Action
Comparison with Similar Compounds
Structural Differences :
- Replaces the pyridyloxy group with a quinazolinone ring system.
- The quinazolinone moiety introduces a fused aromatic system with a carbonyl group, enhancing electron deficiency compared to the pyridyl ether .
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Structural Differences :
Properties :
- The Boc group enhances stability but reduces electrophilicity at the nitrile carbon.
Phoxim (O,O-Diethyl α-Cyanobenzylidene Phosphorothioate)
Structural Differences :
- Features a diethoxyphosphinothioyloxyimino group and lacks aromatic heterocycles.
- Molecular formula: C₁₂H₁₅N₂O₃PS, incorporating phosphorus and sulfur .
2-(2-Chlorophenyl)-2-phenylacetonitrile (19g)
Structural Differences :
- Substitutes the pyridyloxy group with a 2-chlorophenyl ring.
- Molecular formula: C₁₄H₁₀ClN (vs. C₁₃H₉BrN₂O for the target compound) .
2-(5-Bromothiophen-2-yl)acetonitrile
Structural Differences :
Reactivity :
- Thiophene’s electron-rich nature may enhance participation in electrophilic substitution, whereas pyridine’s electron deficiency favors nucleophilic attack.
- Bromine’s position influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Research Findings
Electronic Effects : The pyridyloxy group in the target compound is more electron-deficient than thiophene or phenyl analogs, influencing reactivity in substitution and coupling reactions .
Biological Relevance : Bromine and heterocyclic moieties (pyridine, thiophene) are critical in agrochemicals (e.g., Phoxim) and pharmaceuticals, highlighting the target compound’s versatility .
Biological Activity
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is an organic compound notable for its potential applications in medicinal chemistry and agrochemicals. With a molecular formula of CHBrNO and a molecular weight of approximately 289.13 g/mol, this compound features a brominated pyridine moiety combined with a phenylacetonitrile structure, which may confer unique biological activities compared to structurally similar compounds.
Chemical Structure and Properties
The compound's structure includes several functional groups that enhance its reactivity:
- Bromine Atom : Participates in nucleophilic substitution reactions.
- Nitrile Group (-C≡N) : Capable of hydrolysis to yield carboxylic acids under various conditions.
This versatility in reactivity makes this compound a candidate for further derivatization in synthetic chemistry.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and effects on vascular endothelial growth factor receptor (VEGFR) inhibition.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, one study reported broad antitumor activities with a mean growth inhibition of 40% in the NCI-USA anticancer assay. The compound demonstrated an IC50 value of 435 nM against VEGFR-2, suggesting its potential as an antiangiogenic agent .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | 435 | VEGFR-2 Inhibition |
| Compound II | 84.05 | Anti-proliferative (breast, lung, colon cancer) |
| Compound III | 185.5 | Non-small lung cancer |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of VEGFR : This receptor plays a crucial role in angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cell lines, leading to decreased proliferation.
Case Studies
A significant study highlighted the use of derivatives based on the same scaffold as this compound. These derivatives displayed varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Example Case Study
In one particular case study involving the evaluation of related compounds:
- Tested Cell Lines : MCF-7 (breast cancer), A549 (lung cancer)
- Results : The derivatives exhibited IC50 values as low as 7.17 ± 0.94 µM against MCF-7 cells, indicating promising anticancer activity.
Q & A
Basic: What synthetic strategies are effective for preparing 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile?
Answer:
A common approach involves nucleophilic aromatic substitution (SNAr) between 5-bromo-3-hydroxypyridine and α-phenylacetonitrile derivatives. For instance, brominated pyridines (e.g., 5-Bromo-2-methoxypyridine, CAS 13472-85-0 ) can undergo deprotection of the hydroxyl group, followed by coupling with activated acetonitrile precursors. Alternatively, Mitsunobu reactions may facilitate ether bond formation between the pyridyl alcohol and α-cyano alcohols. Purity optimization (>95%) can be achieved via column chromatography, as demonstrated for structurally related bromophenylacetonitriles .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
Store at 0–6°C in anhydrous conditions, as nitrile groups and brominated aromatics are sensitive to hydrolysis and thermal decomposition . Use amber vials to prevent photodegradation of the pyridyl-bromo bond. Purity checks via HPLC (e.g., C18 columns with acetonitrile/water gradients) are recommended before use .
Advanced: What analytical techniques resolve ambiguities in stereochemical or regiochemical assignments?
Answer:
For regiochemistry, combine - HSQC NMR to map coupling between the pyridyl protons and the nitrile-bearing carbon. Computational methods (DFT) can predict NMR shifts for the bromopyridyloxy group, with deviations >0.3 ppm indicating potential impurities . High-resolution mass spectrometry (HRMS) is critical to distinguish between isomers (e.g., bromine positional variants like 3- vs. 5-substituted pyridines) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The 5-bromo-3-pyridyl group participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (e.g., 2-chlorophenylboronic acid, CAS 1107580-65-3 ). However, steric hindrance from the adjacent ether linkage may reduce yields. Optimize using Pd(PPh)/SPhos ligands in THF/water at 80°C. Monitor for dehalogenation side products via GC-MS .
Basic: What spectroscopic benchmarks confirm successful synthesis?
Answer:
- IR: A sharp C≡N stretch near 2240 cm.
- NMR: Aromatic protons on the pyridyl ring (δ 7.8–8.5 ppm) and phenyl group (δ 7.3–7.6 ppm) with coupling patterns consistent with substitution positions.
- NMR: Nitrile carbon at ~115 ppm and pyridyl carbons at 120–150 ppm .
Advanced: How to address contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from polymorphic forms or residual solvents. Use DSC/TGA to identify polymorphs. For solubility testing, employ standardized protocols (e.g., shake-flask method in DMSO/water mixtures) and validate via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Basic: What are the safety considerations for laboratory-scale reactions?
Answer:
While not classified as acutely toxic (GHS), nitriles release HCN under extreme conditions. Use fume hoods, and avoid contact with strong acids/bases. Waste disposal must follow protocols for halogenated organics .
Advanced: Can computational modeling predict metabolic or environmental degradation pathways?
Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) can model hydrolysis of the nitrile group to amides or carboxylic acids. For environmental persistence, predict half-life in water using EPI Suite™, accounting for the bromine’s electron-withdrawing effects .
Basic: How to distinguish this compound from its regioisomers (e.g., 2-[(3-Bromo-5-pyridyl)oxy] derivatives)?
Answer:
Use NOESY NMR to correlate spatial proximity between the pyridyl protons and the phenyl group. LC-MS with a chiral column (e.g., Chiralpak IA) can separate regioisomers based on retention time differences .
Advanced: What strategies mitigate side reactions during functionalization of the nitrile group?
Answer:
Protect the nitrile as a thioamide (using PS) before introducing electrophiles. For reduction to amines, employ selective catalysts like Raney Ni under H to avoid pyridyl ring hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
